![molecular formula C15H15NO2S B4995939 N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as HMTA, is a chemical compound that has been synthesized for various scientific research applications. It is a thioamide derivative of hydroxamic acid and is known to possess anti-inflammatory and antioxidant properties.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Mecanismo De Acción
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide exerts its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS). It has also been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which further contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to decrease the levels of ROS and lipid peroxidation products, which are indicators of oxidative stress. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and antioxidant compounds. However, its solubility in water is limited, which may pose a challenge in certain experimental setups. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide. One potential area of research is its potential use as a therapeutic agent for inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Finally, the potential use of this compound in combination with other anti-inflammatory and antioxidant compounds should be explored to determine its synergistic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. The development of more efficient synthesis methods and the exploration of its potential synergistic effects with other compounds are also areas of future research.
Métodos De Síntesis
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide can be synthesized through the reaction of 2-hydroxybenzoyl chloride with 4-methylthiophenol in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final product, this compound.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-6-8-12(9-7-11)19-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIASQIVWKALSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzothiazol-2-yl-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4995858.png)
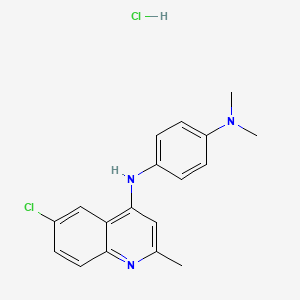
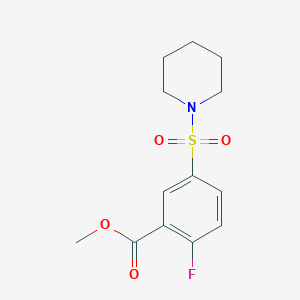
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)
![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
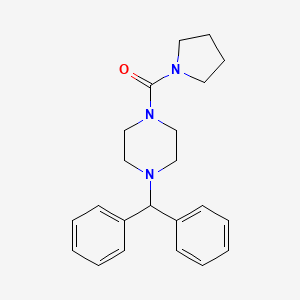
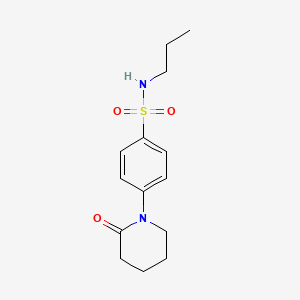
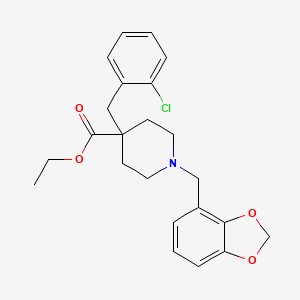
![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)
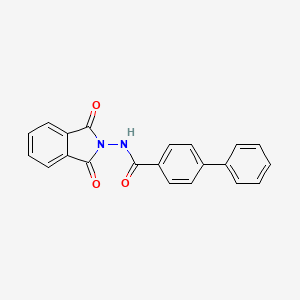
![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)